Product packaging for Solvent violet 13(Cat. No.:CAS No. 81-48-1)

Solvent violet 13

Cat. No.: B1664779
CAS No.: 81-48-1
M. Wt: 329.3 g/mol
InChI Key: LJFWQNJLLOFIJK-UHFFFAOYSA-N
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Description

Solvent Violet 13 (CAS 81-48-1) is a synthetic anthraquinone dye with the chemical nomenclature 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione . This compound is a dark violet to reddish-blue powder that is insoluble in water but exhibits good solubility in a range of organic solvents including acetone, toluene, benzene, and xylene . It is valued for its bright bluish-violet hue and notable thermal stability, with a heat resistance up to 280°C, making it an excellent colorant for high-temperature processing . This dye serves as a critical tool in materials science research, particularly for the coloring of various thermoplastics and synthetic resins. Its primary applications include studying the dispersion and stability of colorants in polystyrene (PS), high-impact polystyrene (HIPS), ABS resin, polycarbonate (PC), rigid PVC (RPVC), PMMA, and PET . It is also utilized in hydrocarbon-based products and in specialized research areas such as pyrotechnic smoke compositions . The mechanism of coloration for this compound is based on its anthraquinone molecular structure, which provides high stability and fastness properties . Researchers employ this compound to investigate polymer flow, material compatibility, and the effects of processing conditions on final product properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for personal application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO3 B1664779 Solvent violet 13 CAS No. 81-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione
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InChI

InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3
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InChI Key

LJFWQNJLLOFIJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O
Source PubChem
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Molecular Formula

C21H15NO3
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DSSTOX Substance ID

DTXSID1026293
Record name D&C Violet 2
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Molecular Weight

329.3 g/mol
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Physical Description

Dry Powder, Violet odorless powder; [MSDSonline]
Record name 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]-
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CAS No.

81-48-1, 12217-81-1
Record name Solvent Violet 13
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Record name 1-hydroxy-4-(p-toluidino)anthraquinone
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Advanced Synthetic Methodologies and Reaction Pathways of Solvent Violet 13

Historical Synthetic Pathways and Associated Chemical Challenges

The conventional synthesis of Solvent Violet 13 has been well-established for decades, primarily involving the reaction between an anthraquinone (B42736) derivative and an aromatic amine. chemicalbook.com However, these traditional routes are accompanied by notable chemical and environmental challenges.

Multi-Step Approaches via 1,4-Dihydroxyanthraquinone and p-Toluidine (B81030)

The most common historical method for synthesizing this compound involves a multi-step approach starting with 1,4-dihydroxyanthraquinone (also known as quinizarin) and p-toluidine. chemicalbook.com The key steps in this process are:

Reduction to Leuco Form: The synthesis first requires the reduction of 1,4-dihydroxyanthraquinone to its leuco compound, leucoquinizarin (anthracene-1,4,9,10-tetraol). chemicalbook.comgoogle.com This step is crucial as the leuco form is more reactive for the subsequent condensation. Common reducing agents used in industrial applications include zinc powder and sodium hydrosulfite ("vat powder"). google.com

Condensation: The prepared leuco compound is then condensed with p-toluidine. google.com This reaction forms the core structure of the final dye molecule.

Oxidation: The resulting intermediate is oxidized back to the stable anthraquinone structure, yielding this compound. google.com

This pathway can also be achieved by reacting 4-halo-1-hydroxyanthraquinone (such as 1-chloro-4-hydroxyanthraquinone) with p-toluidine. chemicalbook.com

Limitations of Traditional Synthetic Routes: Toxicity and Waste Generation

While effective in producing the dye, traditional synthetic routes have significant drawbacks. A primary concern is the use of p-toluidine, a highly toxic raw material that poses considerable health and environmental risks. google.comdyestuffscn.com Direct handling of p-toluidine requires stringent safety measures.

Furthermore, the multi-step nature of the synthesis presents challenges:

Waste Generation: The use of reducing agents like zinc powder results in waste streams that require treatment. google.com

Innovations in One-Pot Synthesis for this compound

To address the shortcomings of historical methods, significant research has focused on developing streamlined, safer, and more efficient synthetic pathways. The most notable innovation is the development of a one-pot synthesis process. google.comdyestuffscn.com

Development of 4-Nitrotoluene (B166481) as a Precursor Replacement

A key innovation in the one-pot synthesis is the replacement of the highly toxic starting material, p-toluidine, with 4-nitrotoluene. google.comgoogle.comdyestuffscn.com 4-nitrotoluene is significantly less toxic and serves as a precursor that is converted into p-toluidine in situ. google.com This avoids the direct handling of the more hazardous amine. dyestuffscn.com

In this advanced process, all reactants are loaded into a single pressure vessel at the beginning of the synthesis, which saves the post-processing of intermediate steps and conserves resources. google.comgoogle.com The raw materials for this one-pot method typically include 1,4-dihydroxyanthraquinone, 4-nitrotoluene, a solvent like methanol (B129727), a reduction catalyst system (e.g., iron powder and hydrogen), and a condensation catalyst like boric acid. google.com

Integrated Reaction Mechanisms: Hydrogenation, Condensation, and Oxidation

The one-pot synthesis ingeniously integrates several distinct reaction mechanisms into a continuous sequence within a single reactor. google.com

Hydrogenation/Reduction: The process begins by heating the mixture and introducing hydrogen gas. In this phase, two critical reductions occur simultaneously: the 4-nitrotoluene is hydrogenated to form p-toluidine, and the 1,4-dihydroxyanthraquinone is reduced to its reactive leuco form. google.comgoogle.com Iron powder often serves as a cost-effective and easily removable catalyst for this step. google.com

Condensation: After the hydrogenation is complete, the temperature is increased to facilitate the condensation reaction between the in situ generated p-toluidine and the leuco-1,4-dihydroxyanthraquinone. google.com Boric acid acts as a catalyst for this condensation. google.com

Oxidation: Following the condensation, the reaction vessel is cooled, the pressure is released, and air is introduced. The oxygen in the air oxidizes the intermediate compound, converting it back to the stable anthraquinone chromophore and yielding the final this compound product. google.com

The final product is then typically purified by beating with hydrochloric acid, followed by filtering, washing, and drying. google.com This one-pot method has been shown to produce high-purity this compound with excellent yields. google.com

Table 1: Comparison of Traditional vs. One-Pot Synthesis Reaction Conditions

ParameterTraditional Multi-Step SynthesisInnovate One-Pot Synthesis
Amine Sourcep-Toluidine (highly toxic)4-Nitrotoluene (less toxic precursor)
Key Steps1. Reduction (separate step) 2. Condensation 3. Oxidation1. Hydrogenation 2. Condensation 3. Oxidation (All in a single vessel)
Hydrogenation Temp.N/A (Uses chemical reducing agents)50-60°C google.com
Condensation Temp.Variable90-100°C google.com
CatalystsReducing agents (Zinc powder, etc.)Iron powder, Boric acid google.com
Process EfficiencyLower; requires intermediate separationHigher; eliminates intermediate workup google.comgoogle.com

Green Chemistry Approaches in this compound Synthesis

The evolution of this compound synthesis reflects a broader shift towards green chemistry principles in the chemical industry. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

The one-pot synthesis of this compound is a prime example of green chemistry in action:

Prevention of Waste: By combining multiple reaction steps into a single pot, the process eliminates the need for separating and purifying intermediates, which significantly reduces waste generation and saves resources. google.comgoogle.com This aligns with the primary principle of waste prevention. researchgate.net

Use of Less Hazardous Chemicals: The replacement of highly toxic p-toluidine with the less hazardous 4-nitrotoluene is a direct application of designing safer syntheses. google.comdyestuffscn.com

Further green innovations include the use of ionic liquids as a solvent for the condensation reaction. patsnap.com Ionic liquids can act as both the solvent and catalyst, potentially improving reaction selectivity, increasing product purity and yield (reported over 90%), and reducing pollution by being recoverable and reusable. patsnap.commdpi.com This approach addresses the green chemistry principle of using safer solvents and auxiliaries. mdpi.com

Utilization of Ionic Liquids as Reaction Media

The use of ionic liquids as solvents represents a significant advancement in the synthesis of this compound. patsnap.comgoogle.com A notable method involves the in-situ synthesis of an ionic liquid by reacting N-butylimidazole with chloroethane (B1197429) gas in the presence of an auxiliary agent like zinc chloride. google.com This ionic liquid then serves as the reaction medium for the condensation step.

In this process, the ionic liquid is heated, and 1,4-dihydroxyanthraquinone, its leuco body, and p-methylaniline are added to undergo a condensation reaction. patsnap.comgoogle.com The selection of organic cations within the ionic liquid is crucial as it facilitates single condensation, thereby improving reaction selectivity and minimizing the formation of unwanted by-products. patsnap.comscispace.com This approach has been shown to increase product purity to over 95% and yields to 90% or higher, significantly reducing production costs and pollutant discharge. patsnap.comgoogle.com

Table 1: Synthesis of this compound in Ionic Liquid

ParameterValueReference
Ionic Liquid Precursors N-butylimidazole, Chloroethane, Zinc Chloride google.com
Reactants 1,4-dihydroxyanthraquinone, 1,4-dihydroxyanthraquinone leuco body, p-methylaniline patsnap.comchemicalbook.com
Reaction Temperature 95-105 °C (Condensation) google.comscispace.com
Reported Yield > 90% google.com
Reported Purity > 95% (HPLC) google.comchemicalbook.com

Optimization of Environmentally Benign Reaction Conditions

A key development in the synthesis of this compound is the creation of a low-toxicity, one-pot process that is more environmentally friendly. google.comdyestuffscn.comgoogle.com This method avoids the direct use of p-toluidine, a highly toxic raw material that requires heating before use and is volatile. nus.edu.sg Instead, p-nitrotoluene is used as a starting material, which is reduced in-situ to p-toluidine. google.comnus.edu.sg

This one-pot synthesis involves charging a single pressure vessel with methanol (solvent), 1,4-dihydroxyanthraquinone, p-nitrotoluene, iron powder (reducing catalyst), and boric acid (condensation catalyst). google.comgoogle.com The entire sequence, from reduction to condensation and final oxidation, occurs in the same reactor, which eliminates the need for isolating intermediates, thus saving significant manpower and material resources. google.comdyestuffscn.com The use of inexpensive and easily removable iron powder as the reduction catalyst instead of catalysts like Pd/C, which are difficult to recover, further enhances the practicality and environmental profile of this method. google.comgoogle.com

Mechanism of Key Synthetic Transformations

Detailed Investigation of Hydrogenation Reduction Kinetics

The one-pot synthesis begins with a critical hydrogenation reduction step. google.com After sealing the reaction vessel and replacing the atmosphere with nitrogen, the mixture is heated to 50-60°C, and hydrogen gas is introduced. google.comgoogle.com The iron powder catalyzes the reduction of both 1,4-dihydroxyanthraquinone to its leuco form and p-nitrotoluene to p-toluidine. google.com

The reaction kinetics are monitored by the cessation of hydrogen absorption by the system. google.com Following this, a crucial "insulation reaction" phase is implemented, where the temperature is maintained at 60-70°C for over two hours. google.comgoogle.com This step is designed to ensure the hydrogenation process goes to completion. nus.edu.sg The successful in-situ generation of the reactants for the subsequent condensation step is highly efficient, producing only water as a byproduct, which beneficially suppresses the formation of di-substituted products in the next stage. google.com

Condensation Reaction Mechanisms and Selectivity Control

Following the complete reduction of the initial substrates, the reaction temperature is elevated to 90-100°C to initiate the condensation reaction, which is allowed to proceed for more than five hours. google.comgoogle.com In this stage, the newly formed leuco-1,4-dihydroxyanthraquinone condenses with the in-situ generated p-toluidine. google.com Boric acid acts as a crucial condensation catalyst in this transformation. google.com

Selectivity is a key challenge in this synthesis, with the potential for undesired di-substitution. The one-pot method helps control selectivity by using the water generated during the hydrogenation of p-nitrotoluene to suppress the di-substituted condensation. google.com In alternative methods, the use of specific ionic liquids as the reaction medium is another effective strategy for controlling selectivity, changing the reaction pathway to favor single condensation and thus improving the purity of the final product. patsnap.comscispace.com

Table 2: One-Pot Synthesis Reaction Parameters

StageTemperatureDurationKey Reagents/CatalystsReference
Hydrogenation Reduction 50-60°CUntil H₂ absorption ceasesHydrogen, Iron Powder google.comgoogle.com
Insulation Reaction 60-70°C> 2 hours- google.comgoogle.com
Condensation Reaction 90-100°C> 5 hoursBoric Acid google.comgoogle.com
Oxidation < 64.7°CNot SpecifiedAir google.com

Oxidative Steps and Product Formation

The final step in the synthesis is the oxidation of the intermediate formed during the condensation phase to yield the stable this compound dye. google.com After the condensation reaction is complete, the mixture is cooled, and the pressure is released. google.comdyestuffscn.com Air is then passed through the reaction mixture. google.comgoogle.com This process rapidly oxidizes the intermediate, converting it into the final product, 1-hydroxy-4-(p-toluidino)anthraquinone. google.com The synthesis is concluded with the addition of hydrochloric acid for beating (a process to improve particle characteristics), followed by filtration, washing, and drying to obtain the purified this compound. google.com

Yield and Purity Enhancement Strategies in Industrial and Laboratory Synthesis

Significant enhancements in both the yield and purity of this compound have been achieved through modern synthetic strategies. The one-pot synthesis method, which replaces p-toluidine with p-nitrotoluene and utilizes an iron powder catalyst, has been demonstrated to produce this compound with purities ranging from 95.5% to 96% and yields between 88.3% and 88.7%. google.com This integrated process not only improves safety and reduces environmental impact but also boosts efficiency by eliminating intermediate workup steps. google.comgoogle.com

The use of ionic liquids as a reaction medium is another powerful strategy for enhancing purity and yield. patsnap.com By promoting selective single condensation and simplifying product recovery, this method can achieve product purities of over 95% and yields exceeding 90%. google.com These advanced methodologies showcase a clear trend towards more controlled, efficient, and sustainable production of this compound. google.comgoogle.com

Mechanisms of Human Health Toxicity

Non-Cancer Systemic Effects: Kidney, Liver, Spleen, and Bone Marrow Toxicity

Research into the systemic, non-carcinogenic effects of this compound has largely relied on data from its structural analogue, anthraquinone, due to a lack of substance-specific studies. Health assessments have identified the kidneys, liver, spleen, and bone marrow as primary targets for toxicity. canada.cacanada.ca

Non-neoplastic lesions observed in animal studies on related compounds include various changes in the liver, such as eosinophilic foci, centrilobular fatty change, and bile duct hyperplasia. nih.gov Additionally, effects on the spleen (red pulp hyperplasia) and bone marrow (hyperplasia) have been noted. nih.gov These findings in analogue compounds support the identification of these organs as potential targets for this compound toxicity.

Table 1: Summary of Non-Cancer Systemic Effects Based on Analogue Data

Target OrganObserved or Inferred EffectsBasis of Finding
Kidney Toxic effects, potential for damage. canada.caewg.orgcanada.caRead-across from anthraquinone. canada.cacanada.ca
Liver Toxic effects, potential for damage. canada.canih.govcanada.caRead-across from anthraquinone. canada.cacanada.ca
Spleen Toxic effects. canada.cacanada.caRead-across from anthraquinone. canada.cacanada.ca
Bone Marrow Toxic effects. canada.cacanada.caRead-across from anthraquinone. canada.ca

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of this compound is an area with limited and sometimes conflicting data. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which may lead to cancer.

Some sources indicate that this compound is not classified as a germ cell mutagen. kochcolor.com However, other chemical safety databases state that no data is available on its potential for germ cell mutagenicity. echemi.com A dossier compiled by the UK's Health and Safety Executive (HSE) also noted that the hazard class for germ cell mutagenicity was not assessed. hse.gov.uk This highlights the lack of comprehensive, publicly available studies specifically investigating the mutagenic properties of this compound. While research into related anthraquinone dyes has been conducted, direct and conclusive evidence for this compound remains sparse.

Carcinogenicity Studies and Read-Across Approaches Based on Anthraquinone Backbone

The assessment of this compound's carcinogenicity has been significantly informed by read-across approaches utilizing data from its parent chemical structure, anthraquinone. canada.cacanada.ca A chemical risk assessment by the Canadian government identified carcinogenicity as a critical health concern associated with this compound, based on the findings for anthraquinone. canada.cacanada.ca This suggests that daily use of certain cosmetic products containing the substance may increase cancer risk. canada.ca

This approach is common when substance-specific, long-term carcinogenicity studies are not available. The shared anthraquinone backbone between this compound and anthraquinone provides the scientific basis for this toxicological inference. canada.cacanada.ca

However, it is important to note that there are conflicting classifications. For instance, at least one safety data sheet states that this compound shall not be classified as carcinogenic, while others report that no data is available or that the hazard class has not been assessed. kochcolor.comechemi.comhse.gov.uk Despite these discrepancies, the read-across approach based on the known effects of anthraquinone is a key component of the risk assessments performed by regulatory agencies. canada.ca

Reproductive Toxicity and Developmental Effects

Investigations into the reproductive and developmental toxicity of this compound have yielded some data, though inconsistencies exist across different sources. Reproductive toxicants can impair the reproductive capabilities of males and females, while developmental toxicants interfere with the normal development of a fetus or child. safecosmetics.org

According to the Agency for Toxic Substances and Disease Registry, there is some evidence that this compound may cause damage to the developing fetus. ewg.org The agency also notes that the substance is suspected of damaging fertility. ewg.org These findings suggest a potential for both reproductive and developmental effects.

In contrast, other sources state that this compound is not classified as a reproductive toxicant or that no specific data on its reproductive toxicity is available. kochcolor.comechemi.com The UK's HSE also reported that this hazard class was not assessed in their dossier. hse.gov.uk The potential for such effects is supported by findings for other substances in the anthraquinone group; for example, developmental effects were identified as a critical health concern for the related substance Solvent Blue 36. canada.ca

Table 2: Summary of Reproductive and Developmental Toxicity Findings

Toxicological EndpointReported FindingSource
Developmental Toxicity Shows some evidence of damage to the developing fetus. ewg.orgAgency for Toxic Substances and Disease Registry
Reproductive Toxicity Suspected of damaging fertility. ewg.orgAgency for Toxic Substances and Disease Registry
Classification Shall not be classified as a reproductive toxicant. kochcolor.comSafety Data Sheet
Data Availability No data available. echemi.comECHA C&L Inventory

Cardiovascular and Immune System Impacts

Research indicates that this compound may have adverse effects on both the cardiovascular and immune systems. The Agency for Toxic Substances and Disease Registry reports that the substance damages the cardiovascular system and the immune system. ewg.org

A significant aspect of its impact on the immune system is its potential to act as a skin sensitizer (B1316253). hse.gov.uk A skin sensitizer is a chemical that can lead to an allergic response following skin contact. nih.gov Multiple local lymph node assays (LLNA) in mice and a guinea pig maximization test (GPMT) have been conducted. hse.gov.uk Based on these studies, a mandatory classification for this compound as a skin sensitizer (Skin Sens. 1B; H317) has been proposed by the UK's HSE, indicating a potential concern for allergic skin reactions. nih.govhse.gov.uk

Neurotoxicity and Teratogenicity Investigations

Specific research on the neurotoxic potential of this compound is limited in publicly available scientific literature. Neurotoxicity refers to adverse effects on the central or peripheral nervous system. No dedicated studies investigating endpoints such as cognitive function, motor activity, or nerve damage specifically related to this compound exposure were identified.

An examination of the toxicological and ecotoxicological profile of the synthetic anthraquinone dye, this compound, reveals key insights into its interaction with biological systems and the environment. This article focuses specifically on research pertaining to its absorption through the skin, its potential to cause sensitization, and its environmental behavior.

Advanced Research Applications of Solvent Violet 13

Polymer Science and Material Interaction Studies

The intrinsic properties of Solvent Violet 13, such as high thermal stability, lightfastness, and solubility in organic solvents, make it an effective agent for studying the behavior of polymers. worlddyevariety.comranbarr.com It is frequently used to color a variety of resins, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polyvinyl chloride (PVC), and polyethylene (B3416737) terephthalate (B1205515) (PET). ranbarr.com

Table 1: Properties of this compound Relevant to Polymer Research

Property Value / Description Relevance
Chemical Formula C₂₁H₁₅NO₃ wikipedia.org Basic identity of the compound.
Molecular Weight 329.35 g/mol worlddyevariety.com Used in concentration and stoichiometric calculations.
Melting Point Approx. 190°C hse.gov.uk Indicates high thermal stability suitable for melt processing of polymers.
Solubility Insoluble in water; Soluble in benzene, xylene, and other organic solvents. worlddyevariety.com Allows for its incorporation into non-aqueous polymer solutions and melts.
Heat Resistance Up to 300-350°C in some plastics. cymitquimica.com Ensures the dye remains stable and does not degrade during high-temperature polymer processing.

| Light Fastness | Good to Excellent (Grade 6-8 on a scale of 8). pylamdyes.com | Resists fading, allowing for long-term studies and applications where the material is exposed to light. |

This compound is widely used for the mass coloration of thermoplastics, including polystyrene. wikipedia.orgworlddyevariety.com In a research context, this application extends to the visualization of polymer morphology. By incorporating the dye into a polymer matrix, researchers can readily observe and analyze the material's structure, the distribution of different phases in a polymer blend, and the effectiveness of mixing processes. Its brilliant color provides high contrast for microscopic or macroscopic examination, revealing details about the polymer's internal structure that would otherwise be invisible. ranbarr.com The dye's high heat resistance ensures it survives processing temperatures common for polystyrene without degradation, providing a reliable and stable coloration. cymitquimica.com

The stability and migration resistance of this compound are critical for studying polymer dynamics. google.com When blended with a specific polymer in a mixture, the dye acts as a tracer. Because it is designed to be stable and has a strong affinity for the host resin, it moves with the polymer chain it is associated with. ranbarr.com This allows researchers to track the flow, diffusion, and dispersion of that specific polymer within a blend during processing or under stress. This method is valuable for understanding and optimizing the compatibility and interaction between different types of polymers in an alloy or composite material.

Biomolecular Labeling and Imaging Research

While this compound is classified as a dye and stain and is used in cosmetic applications like hair coloring, its role in specialized biomolecular labeling for research imaging is not extensively documented in scientific literature. wikipedia.orgchembk.com A patent for its synthesis mentions "fluorescence" as part of an alternative name, but this generally refers to its bright appearance rather than a specific utility in fluorescence microscopy. 1source.com Its primary applications remain in industrial and material science domains rather than in cellular or molecular imaging.

Role as a Reagent or Indicator in Specialized Chemical Analyses

This compound serves as a reagent in certain specialized analytical procedures. It is notably used for the determination of boron. google.com Furthermore, its distinct and reliable color change in the presence of strong acids makes it a useful qualitative indicator. When exposed to concentrated sulfuric acid, this compound turns a sap green color; upon dilution, it produces an olive to reddish-blue precipitate. worlddyevariety.com1source.com This predictable chemical behavior allows for its use in identifying the presence of certain chemical conditions in a sample.

Novel Applications in Pyrotechnic Formulations and Color Chemistry

The stability of this compound at high temperatures has led to its use in niche applications such as pyrotechnics. wikipedia.org It is a component in some formulations for producing violet-colored smoke. wikipedia.orgscispace.com The challenge in pyrotechnics is to find an organic dye that can be vaporized by the heat of a pyrotechnic reaction without being completely destroyed, and this compound is effective for this purpose.

In the field of color chemistry, research continues on the synthesis of this compound. Novel methods aim to make the production process more efficient and environmentally friendly. One such development is a "one-pot" synthesis process which avoids the direct use of highly toxic reagents like p-toluidine (B81030) by starting with 4-nitrotoluene (B166481). 1source.com This approach reduces pollution and saves resources by streamlining the post-processing of intermediate steps, representing an important advancement in sustainable chemical manufacturing.

Computational and Theoretical Investigations of Solvent Violet 13

Molecular Modeling for Structure-Activity Relationship Studies

Molecular modeling is instrumental in establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. For anthraquinone (B42736) dyes like Solvent Violet 13, this involves analyzing how structural modifications influence their function, such as color, stability, and interactions with substrates.

Research into the structure-activity relationships of anthraquinones has demonstrated that functional groups significantly impact their activity. frontiersin.org For instance, the presence and position of hydroxyl (-OH) groups on the anthraquinone ring are linked to a range of pharmacological activities. researchgate.net In silico techniques are used to analyze these relationships systematically. For example, molecular docking studies have been employed to investigate the binding affinities of novel anthraquinone derivatives to biological targets like Penicillin-Binding Protein 2a (PBP2a), a key protein in MRSA resistance. researchgate.net

For applications in materials science, such as in liquid crystal displays, molecular dynamics (MD) simulations and Density Functional Theory (DFT) are used to study how the dye's molecular geometry affects its alignment and optical properties within a host material. nih.gov Studies on various anthraquinone dyes show that factors like the length and position of alkyl chains and the nature of substituent groups directly influence the dye's orientation, transition dipole moment, and ultimately its performance. nih.govwhiterose.ac.uk While not always specific to this compound, these computational approaches provide a framework for understanding its behavior. For example, a study using fully atomistic MD simulations on anthraquinone dyes in a nematic liquid crystal host successfully rationalized experimental alignment trends, demonstrating the predictive power of this computational approach in designing guest dyes. rsc.org

QSPR models have been developed to predict key properties of anthraquinone dyes. A statistically robust four-variable multiple linear regression model, based on DFT calculations, has been shown to accurately predict the excited-state properties of these dyes from ground-state molecular descriptors. nih.gov This approach allows for the rapid and efficient design of new dyes with desired characteristics. nih.gov

Table 1: Key Molecular Descriptors for this compound This table is interactive. Click on the headers to sort the data.

Property Value Source
Molecular Formula C21H15NO3 wikipedia.orgalfa-chemistry.com
Molecular Weight 329.35 g/mol ranbarr.com
IUPAC Name 1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione alfa-chemistry.com
CAS Number 81-48-1 wikipedia.orgalfa-chemistry.com
pKa 8.00 ± 0.20 (Predicted) guidechem.com
Log Pow (n-octanol/water) 4.26 at 25°C hse.gov.uk
Vapour Pressure 3.25 × 10⁻⁹ Pa at 25°C (QSAR Estimation) hse.gov.uk

Predictive Toxicology and Risk Assessment Methodologies

Predictive toxicology utilizes computational models to assess the potential toxicity of chemicals, which is particularly valuable for "data-poor" substances that lack extensive experimental testing. nih.gov For this compound, computational methods have been central to its risk assessment.

Given the limited substance-specific toxicological data for this compound, regulatory bodies like Health Canada have employed a read-across approach. canada.cacanada.ca This method uses data from a structurally similar analogue, in this case, anthraquinone, to predict the potential health effects of the target substance. canada.cacanada.ca Based on this read-across from anthraquinone, the critical non-cancer health effects for this compound were identified as potential toxicity to the kidney, liver, spleen, and bone marrow. canada.ca

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of predictive toxicology. inotiv.commdpi.com These models identify structural alerts within a molecule that are associated with specific toxicological endpoints. inotiv.com In a study using machine learning and QSAR models to assess the inhalation toxicity of dyes used in military pyrotechnics, this compound was predicted to be very highly toxic upon inhalation. nih.gov The study used a hierarchical clustering method with molecular descriptors calculated by the Toxicity Estimation Software Tool (T.E.S.T.) to make these predictions. nih.gov In silico tools such as Leadscope® and OASIS TIMES are also used to screen chemicals for potential mutagenicity and clastogenicity before conducting more resource-intensive in vitro tests. nih.gov

The integration of in silico predictions with in vitro assays provides a more comprehensive safety assessment. This approach has been used to evaluate numerous data-poor chemicals, demonstrating a strong correlation between QSAR predictions and experimental results for genotoxicity. nih.gov

Table 2: Summary of In Silico Toxicological Predictions for this compound This table is interactive. Click on the headers to sort the data.

Toxicological Endpoint Prediction/Method Finding Source
Systemic Toxicity Read-across from Anthraquinone Critical effects on kidney, liver, spleen, bone marrow canada.ca
Carcinogenicity Read-across from Anthraquinone Potential concern for carcinogenicity canada.ca
Inhalation Toxicity QSAR (Hierarchical Clustering) Predicted to be "very highly toxic" nih.gov
Genotoxicity (Q)SAR Screening Used to prioritize chemicals for in vitro testing nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of dyes like this compound. nih.gov These calculations provide insights into the molecule's color, stability, and chemical reactivity by determining the energies and shapes of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. For dyes, this gap corresponds to the energy required for electronic excitation and is directly related to the wavelength of maximum absorption (λmax) and thus the perceived color. nih.govnih.gov Theoretical investigations on substituted anthraquinones have shown that hybrid DFT functionals, when combined with models that account for solvent effects, can provide reliable predictions of λmax with a standard deviation as low as 13 nm. nih.gov

Computational studies have systematically investigated how different substituents affect the electronic properties of the anthraquinone core. nih.gov These studies use DFT and Time-Dependent DFT (TD-DFT) to calculate properties such as absorption spectra, oscillator strengths, and transition dipole moments, providing a molecular-level understanding of how structure dictates color and photophysical behavior. nih.govresearchgate.net

Table 3: Calculated Electronic Properties for Related Anthraquinone Dyes This table is interactive. Click on the headers to sort the data.

Dye System/Molecule Property Calculated Value (eV) Computational Method Source
Anthraquinone Dye 1 HOMO Energy -5.74 DFT mdpi.com
Anthraquinone Dye 1 LUMO Energy -3.22 DFT mdpi.com
Anthraquinone Dye 1 Energy Gap 2.52 DFT mdpi.com
26B3OH Anthraquinone Dye Dipole Moment 4.31 Debye DFT mdpi.com
Generic Anthraquinones HOMO Energy Range -5.18 to -5.79 Cyclic Voltammetry researchgate.net
Generic Anthraquinones LUMO Energy Range -3.22 to -3.53 Cyclic Voltammetry researchgate.net

Kinetic and Mechanistic Studies of Chemical Reactions through Simulation

Computational simulations are used to model the dynamic processes involving this compound, from its synthesis to its application in dyeing. These studies provide insights into reaction mechanisms, rates, and the influence of process parameters.

The synthesis of this compound typically involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or a related derivative with p-toluidine (B81030). chemicalbook.combeilstein-journals.org While specific kinetic simulations for this exact reaction are not widely published, the mechanisms of nucleophilic aromatic substitution on the anthraquinone core are well-suited for computational investigation. Such studies can elucidate the reaction pathway, identify transition states, and predict reaction rates under various conditions.

In the context of its application, the dyeing process itself can be simulated. Mathematical models have been developed to describe the complex phenomena occurring during the dyeing of cotton with dyes. mdpi.com These models, often solved using software like COMSOL Multiphysics, consist of mass conservation equations that account for diffusion, convection, adsorption, and reaction kinetics at multiple scales (micro, meso, and macro). mdpi.com Such simulations can predict the dye concentration profile in both the solution and the fiber over time, helping to optimize the efficiency of the dyeing process.

Furthermore, computational fluid dynamics (CFD) has emerged as a powerful tool for designing and optimizing continuous flow reactors, which are increasingly used in chemical synthesis. researchgate.net CFD simulations can model fluid flow, heat transfer, and reaction kinetics simultaneously. researchgate.net By comparing simulation results with experimental data, researchers can identify the most significant factors affecting reaction yield, such as residence time and temperature, thereby accelerating process development with reduced experimentation. researchgate.net These simulation techniques are directly applicable to optimizing the industrial synthesis of dyes like this compound.

Regulatory Science and Policy Frameworks Concerning Solvent Violet 13

National and International Regulatory Classifications and Hazard Labeling

Solvent Violet 13, also known by its Colour Index name C.I. 60725, is subject to various national and international regulatory classifications and hazard labeling requirements due to its chemical properties and potential health effects. wikipedia.org These classifications are crucial for ensuring the safe handling, use, and transport of the substance.

In Canada, a screening assessment concluded that this compound meets the criteria for being considered a danger to human life or health under the Canadian Environmental Protection Act, 1999 (CEPA). canada.cacanada.ca Consequently, the Canadian government has proposed adding it to the List of Toxic Substances in Schedule 1 of the Act. canada.cagpcgateway.com The primary concern identified was the risk associated with oral and dermal exposure from certain cosmetic products. canada.ca

In the United States, the Environmental Protection Agency (EPA) classifies this compound as a List 4B inert ingredient in pesticides, indicating a 'reasonable certainty of no harm' when used in accordance with good agricultural practices, with a limit of not more than 0.005% of the pesticide formulation. canada.ca The Food and Drug Administration (FDA) lists it as D&C Violet No. 2 and permits its use in externally applied drugs and cosmetics, subject to batch certification. canada.canih.govfda.gov

The European Union has a dual classification for this compound. While it is listed in Annex IV of the Cosmetic Products Regulation (EC) No 1223/2009 as a colorant allowed in cosmetic products, it is also included in Annex II, which lists substances prohibited in cosmetic products, specifically when used in hair dye products. canada.caeuropa.eu

The UK's Health and Safety Executive (HSE) has proposed a mandatory classification for this compound as a skin sensitizer (B1316253) (Skin Sens. 1B; H317), which means it may cause an allergic skin reaction. hse.gov.uk This classification would bring the substance within the scope of proposed restrictions on hazardous substances in tattoo inks and permanent makeup. hse.gov.uk

Globally, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a basis for hazard communication. Classifications for this compound can vary between suppliers and jurisdictions, but common hazard statements include warnings about potential skin sensitization and harm to aquatic life. nih.govechemi.com

Table 1: GHS Hazard Classifications for this compound

Hazard ClassHazard CategoryHazard StatementSource(s)
Skin SensitizationSub-category 1BH317: May cause an allergic skin reaction nih.govhse.gov.ukechemi.com
Acute Toxicity (Oral)Category 5H303: May be harmful if swallowed spectracolors.com
Eye Damage/IrritationCategory 2BH320: Causes eye irritation spectracolors.com
Acute Toxicity (Inhalation)Category 5H333: May be harmful if inhaled spectracolors.com
Hazardous to the aquatic environment, long-term hazardCategory 4H413: May cause long lasting harmful effects to aquatic life nih.govechemi.com

Risk Assessment Methodologies and Human Exposure Pathway Analysis

Regulatory bodies employ comprehensive risk assessment methodologies to evaluate the potential dangers of this compound. These assessments often involve analyzing the substance's inherent hazards and quantifying human exposure through various pathways.

Health Canada's risk assessment for this compound is a key example. canada.ca Due to limited substance-specific data for chronic toxicity and carcinogenicity, a read-across approach was utilized. canada.cacanada.ca This methodology uses data from a structurally similar chemical, in this case, the analogue anthraquinone (B42736), to predict the toxicological profile of this compound. canada.ca The critical health effects identified through this approach were potential carcinogenicity and non-cancer systemic effects on the kidney, liver, spleen, and bone marrow. canada.ca

The human exposure pathway analysis focused primarily on direct consumer exposure. canada.ca The screening assessment did not identify significant exposure from environmental media. canada.cacanada.ca Instead, the main sources of concern were identified as certain cosmetic products where the substance is used as a dye. canada.cacanada.ca The specific exposure pathways and products of concern include:

Dermal exposure : from body creams and spray perfumes. canada.cacanada.ca

Oral and dermal exposure : from lipsticks/lip balms, permanent hair dyes, and face paints. canada.cacanada.ca

Development of Regulatory Guidelines for Manufacturing, Use, and Environmental Release

Based on risk assessments, regulatory agencies develop guidelines and restrictions for the manufacturing, use, and environmental release of this compound to mitigate identified risks.

In Canada, the proposed risk management objective is to reduce the general population's exposure to levels that are protective of human health. canada.cacanada.ca The primary proposed action is to add this compound to the Cosmetic Ingredient Hotlist. canada.cagpcgateway.com This list communicates to manufacturers and importers that certain substances may not be compliant with the Food and Drugs Act or the Cosmetic Regulations, effectively restricting or prohibiting their use in specific cosmetic applications. canada.ca

The U.S. FDA has established specific limitations for the use of this compound (as D&C Violet No. 2) in products under its jurisdiction:

Cosmetics : Permitted for external use only and not for use in the eye area or in products intended for ingestion like lipsticks. canada.ca

Drugs : Allowed as a colorant in externally applied drugs. canada.ca

Medical Devices : Permitted in amounts not to exceed 0.2% by weight in certain absorbable sutures, 0.2% in intraocular lens haptics, and 0.15% by weight in meniscal tracks. canada.ca

Food Contact Substances (FCS) : It is authorized for use as a colorant in polystyrene food-contact articles at levels not to exceed 0.70 ppm (except for infant formula and breast milk) and as a component in epoxy resin coatings for repeat use in contact with beer at a maximum level of 1% by weight of the cured coating. canada.canih.gov

Regarding environmental release, while the Canadian assessment concluded that this compound is not entering the environment in quantities that pose a risk to environmental health, it was found to meet the criteria for persistence. canada.ca Guidelines for environmental release are often tied to manufacturing and use regulations. For instance, proper disposal of products containing the dye is recommended to avoid environmental contamination. echemi.comkochcolor.com General industrial hygiene practices, such as using local exhaust ventilation and avoiding the generation of dust, are recommended during manufacturing and handling. kochcolor.comcncolorchem.com

Comparative Regulatory Analysis and Policy Implications Across Jurisdictions

A comparative analysis of the regulatory frameworks for this compound reveals significant differences in policy and legal status across major jurisdictions like Canada, the United States, and the European Union. These divergences have direct implications for international trade and product formulation for global markets. researchgate.netnih.gov

Table 2: Comparative Regulatory Status of this compound

JurisdictionRegulatory Body/ActStatus and Key RestrictionsSource(s)
Canada Health Canada / CEPAProposed for addition to the List of Toxic Substances. Proposed for inclusion on the Cosmetic Ingredient Hotlist to restrict use in certain cosmetics (e.g., lipstick, body creams, hair dyes). canada.cacanada.cagpcgateway.com
United States FDA / 21 CFRPermitted as D&C Violet No. 2 for external use in drugs and cosmetics (batch certification required). Not permitted for eye area or ingestible products. Allowed in specific medical devices and food contact materials with strict concentration limits. canada.canih.govfda.gov
European Union European Commission / Regulation (EC) No 1223/2009Prohibited for use in hair dye products (Annex II). Allowed as a general colorant in other cosmetic products (Annex IV). canada.caeuropa.eu
United Kingdom Health and Safety Executive (HSE)Proposed mandatory classification as a Skin Sensitizer (Skin Sens. 1B), which would impact its use in tattoo inks. hse.gov.uk
Australia NICNASAssessed under the IMAP framework, which informs regulatory actions. industrialchemicals.gov.auindustrialchemicals.gov.au
New Zealand Environmental Protection Authority (EPA)Prohibited in cosmetic products, including as a substance in hair dye products. canada.ca

The policy implications of these differing regulations are substantial. A cosmetic product, such as a hair dye containing this compound, that is legally marketed in one jurisdiction may be prohibited in another. For example, while the EU explicitly bans its use in hair dyes, Canada's proposed action targets a broader range of cosmetics based on exposure scenarios. canada.caeuropa.eu The US allows for external cosmetic use but prohibits it in lipsticks, a product of concern in the Canadian assessment. canada.ca

These regulatory inconsistencies require manufacturers to maintain different product formulations for different markets, potentially increasing costs and logistical complexity. nih.gov Furthermore, the varying classifications—from a "toxic substance" in Canada to a permitted colorant with restrictions in the US—reflect different national risk assessment priorities and methodologies. canada.cacanada.ca This highlights the ongoing challenge of achieving international regulatory harmonization for chemical substances. researchgate.net

Emerging Research and Future Directions for Solvent Violet 13

Development of Novel Low-Toxicity Alternatives and Substitutes

Concerns regarding the potential health impacts of certain anthraquinone (B42736) dyes have spurred research into safer alternatives. Regulatory bodies have scrutinized Solvent Violet 13, with assessments considering it potentially harmful to human health at certain exposure levels, particularly in cosmetic applications like body creams, lipsticks, and hair dyes. aimplas.netcanada.ca This has prompted a search for substitutes that can provide similar coloristic properties with a more favorable toxicological profile.

Key research directions include:

Natural and Bio-based Dyes: There is growing interest in dyes derived from natural sources as potential substitutes for synthetic colorants. rsc.org Researchers are investigating compounds like flavonoids, such as quercetin (B1663063) from plants, for use in coloring polymers. nih.govmdpi.com Studies have shown that combining natural dyes with synthetic ones can even improve the material's resistance to degradation. nih.govmdpi.com Microbial quinones have also been tested for dyeing various textiles, showing good fastness on materials like wool and silk. rsc.org

Structurally Modified Anthraquinones: Another approach involves modifying the chemical structure of existing anthraquinone dyes to reduce their toxicity while retaining their desired properties. Although specific, direct, low-toxicity replacements for this compound are not yet commercially dominant, the principle of developing safer chemicals is a core tenet of green chemistry guiding future research. researchgate.net While many alternative substances that can function as colorants are available, their technical feasibility and performance as direct replacements in specific products remain largely unconfirmed. canada.ca

Innovations in Sustainable Synthesis and Green Chemistry

The chemical synthesis of this compound is undergoing innovation to align with the principles of green chemistry, focusing on reducing hazardous waste and improving efficiency. researchgate.netnih.gov Traditional synthesis methods often involve multi-step processes and hazardous materials. Emerging research offers more environmentally benign routes.

One-Pot Synthesis: A significant development is the creation of a "one-pot" process for synthesizing this compound. google.com This method avoids the direct use of the highly toxic raw material p-toluidine (B81030) by starting with 4-nitrotoluene (B166481). google.com All raw materials, including 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid, are added to a single pressure container. google.com The reaction proceeds through hydrogenation, reduction, and condensation in the same vessel, which saves considerable manpower and material resources by eliminating the need to isolate intermediate products. google.com

Ionic Liquids as Green Solvents: Research has demonstrated a synthesis method for this compound that uses an ionic liquid as a reaction medium. scispace.comgoogle.com Ionic liquids are considered "green solvents" because of their low vapor pressure, which reduces air pollution. google.com In this process, N-butylimidazole and an auxiliary agent are used to create the ionic liquid, which then serves as the solvent for the condensation reaction between 1,4-dihydroxyanthraquinone and p-methylaniline. scispace.comgoogle.com

Biocatalysis and Enzymatic Synthesis: The use of enzymes in chemical synthesis is a cornerstone of green chemistry. nih.gov While not yet fully commercialized for this compound specifically, research into the enzymatic degradation of anthraquinone dyes using enzymes like laccase points toward the potential for using biocatalysts in synthesis as well. acs.orgacs.org Enzymatic processes can offer high specificity and operate under mild conditions, reducing energy consumption and hazardous byproducts.

Table 1: Comparison of Synthesis Methods for this compound

FeatureTraditional MethodOne-Pot SynthesisIonic Liquid Synthesis
Starting Materials 1,4-dihydroxyanthraquinone, p-toluidine1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, boric acid1,4-dihydroxyanthraquinone, p-methylaniline
Key Innovation Standard industrial processAvoids use of highly toxic p-toluidine; reduces process steps. google.comUses an ionic liquid as a recyclable, low-volatility "green solvent". scispace.comgoogle.com
Process Steps Multiple steps with isolation of intermediatesSingle vessel for reduction and condensation. google.comCondensation reaction in an ionic liquid medium. scispace.com
Environmental Impact Use of highly toxic reagents; potential for more wasteLower toxicity profile; saves energy and resources. google.comReduces use of volatile organic solvents. google.com

Advanced Monitoring and Detection Technologies for Environmental and Biological Matrices

The presence of synthetic dyes like this compound in industrial effluents is a significant environmental concern, as they are often difficult to degrade. acs.org This necessitates the development of advanced technologies for their detection and monitoring in environmental and biological systems.

Chromatographic and Spectrometric Methods: For complex matrices, such as the byproducts of pyrotechnics, gas chromatography is used to identify the dye and its chlorinated or breakdown products. nih.gov These analytical techniques are crucial for understanding the environmental fate and toxicological profile of the dye when it is released or combusted. nih.gov

Nanosensors for Real-Time Monitoring: A promising area of innovation is the development of highly sensitive nanosensors for the rapid detection of dyes in wastewater. ekb.eg One such technology is the Quartz Crystal Microbalance (QCM), which can provide instantaneous and precise measurements. ekb.eg Researchers have developed a novel nanosensor using a Nano Schiff base Iron (II) complex combined with QCM technology for the simultaneous detection of hazardous dyes. ekb.eg This type of sensor is designed to be fast, accurate, and require minimal sample preparation, making it a significant advancement for real-time environmental monitoring and ensuring compliance with discharge standards. ekb.egadvanceanalytik.com

Interdisciplinary Research Opportunities in Materials Science, Biomedical Engineering, and Environmental Science

The unique chemical structure of this compound and other anthraquinone dyes provides a versatile platform for interdisciplinary research, opening up novel applications beyond their traditional use as colorants.

Materials Science:

Intelligent Packaging: Anthraquinone dyes are being incorporated into hybrid polymer composites. nih.govmdpi.com Research has shown that combining an anthraquinone dye with a natural, plant-based dye like quercetin in an ethylene-propylene polymer matrix can result in materials with better resistance to oxidation and higher thermal stability. nih.govmdpi.com Furthermore, the color change of the quercetin-containing samples upon exposure to atmospheric conditions presents a promising application as aging indicators in "intelligent packaging," which could visually signal product degradation. nih.govmdpi.com

Dye-Sensitized Solar Cells (DSSCs): The strong light-absorbing properties of anthraquinone dyes have led to their investigation as photosensitizers in DSSCs. researchgate.net Although initial studies have shown that dyes based on the anthraquinone framework have low performance in this application, further research aims to overcome these limitations. The challenge lies in the strong electron-withdrawing character of the anthraquinone core, which can suppress efficient electron injection, a key process for solar cell function. researchgate.net

Biomedical Engineering:

Fluorescent Cellular Stains: The anthraquinone structure serves as a valuable backbone for creating new biomedical compounds, particularly fluorescent dyes for cellular imaging. liberty.eduliberty.edu Researchers have developed novel anthraquinone-based fluorophores with desirable properties such as high cell permeability and photostability. liberty.edu These dyes can be used to visualize specific cellular structures and organelles, such as the nucleus, cytoplasm, and endoplasmic reticulum, in both fixed and live cells. liberty.eduliberty.edu

Enzyme Detection: Substituted anthraquinone dyes are being engineered to function as probes for detecting enzyme activity. google.com These dyes can be designed with an enzyme substrate moiety attached. When a specific enzyme cleaves this moiety, it can cause a detectable change in the dye's color or fluorescence, allowing for the sensitive detection of that enzyme's presence and activity. google.com

Environmental Science:

Bioremediation of Effluents: A major challenge in environmental science is the treatment of wastewater containing persistent dyes. acs.org Anthraquinone dyes are structurally stable and difficult to break down with conventional methods. acs.org A key area of research is enzymatic degradation, which uses enzymes like laccase from fungi to decolorize and degrade these dyes. acs.orgresearchgate.netresearchgate.net This approach is seen as a promising and environmentally friendly alternative to physical and chemical treatment methods, offering a potential route to the complete destruction of the dye structure. acs.org

Q & A

Q. How can researchers determine the solubility profile of Solvent Violet 13 for polymer compatibility studies?

Methodological Answer:

  • Conduct solubility tests in organic solvents (e.g., acetone, ethanol, toluene) at 20°C using UV-Vis spectroscopy to quantify dissolved dye concentrations. Reference solubility values from literature (e.g., 1.3 g/L in acetone, 0.2 g/L in ethanol ).
  • Validate findings against polymer-specific compatibility data (e.g., PS, ABS, PET) by preparing dye-polymer mixtures and assessing dispersion homogeneity via microscopy .

Q. What experimental protocols ensure accurate measurement of this compound’s thermal stability in polystyrene (PS)?

Methodological Answer:

  • Use thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen atmosphere. Compare results to reported thermal stability thresholds (260°C in PS ).
  • Incorporate differential scanning calorimetry (DSC) to monitor phase transitions and validate melting points (reported ranges: 126–189°C ). Address discrepancies by repeating trials with controlled humidity and sample purity.

Q. How should researchers design a study to assess this compound’s photostability in outdoor applications?

Methodological Answer:

  • Expose dyed polymer films to accelerated weathering tests (e.g., UV-B lamps, 340 nm) per ASTM G154. Quantify colorfastness using CIELAB colorimetry and compare to literature values (e.g., lightfastness rating 7–8 in PS ).
  • Include control samples with TiO₂ additives (0.1% w/w) to evaluate synergistic effects on UV resistance .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be reconciled in environmental risk assessments?

Q. What strategies optimize this compound synthesis to minimize by-products in industrial-scale production?

Methodological Answer:

  • Analyze reaction pathways via HPLC and thin-layer chromatography (TLC) to identify by-products. Target ≥98.5% purity by optimizing solvent ratios, temperature, and catalyst use .
  • Implement process analytical technology (PAT) for real-time monitoring. Validate scalability using factorial design experiments to assess yield and energy efficiency .

Q. How do researchers validate the reproducibility of this compound’s chromatic properties across polymer matrices?

Methodological Answer:

  • Standardize dye dispersion protocols (e.g., melt-blending vs. solvent-casting) and measure color strength (ΔE ≤1.0) using spectrophotometry .
  • Apply statistical tools (ANOVA, Tukey’s HSD) to compare inter-laboratory data. Publish detailed methods, including polymer pre-treatment steps and instrument calibration logs, to enhance replicability .

Q. What methodologies address discrepancies in reported melting points (126–189°C) for this compound?

Methodological Answer:

  • Characterize purity via elemental analysis and HPLC. Investigate polymorphic forms using X-ray diffraction (XRD).
  • Replicate DSC protocols from conflicting studies (e.g., heating rates, sample encapsulation) and publish corrective datasets with raw data in supplementary materials .

Guidance for Data Reporting and Academic Rigor

  • Experimental Replicability: Document all parameters (e.g., solvent batches, polymer grades) and deposit raw data in repositories like Figshare. Follow CONSORT guidelines for transparent reporting .
  • Conflict Resolution: Use systematic reviews (PRISMA framework) to resolve data contradictions. Cite primary sources for physicochemical properties and avoid secondary aggregators .
  • Ethical Compliance: Adhere to safety protocols (e.g., PPE, fume hoods) when handling this compound, and reference MSDS documents for hazard mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.